(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Kinesin Spindle Protein KIF11 Eg5

Lack of published biological data for this chiral building block creates uncertainty in SAR programs-researchers cannot assume functional equivalence between enantiomers. This (R)-enantiomer (CAS 1169698-53-6) provides a defined stereocenter for generating proprietary IP in exploratory medicinal chemistry. • Defined (R)-stereochemistry eliminates chiral ambiguity in lead optimization. • 6-Chloropyridazine-pyrrolidine scaffold enables diverse derivatization for library synthesis. • Pair with the (S)-enantiomer (CAS 1264038-89-2) for direct stereochemical SAR comparison studies. Supplied with certificate of analysis; suitable for in vitro research and further manufacturing use.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 1169698-53-6
Cat. No. B1396751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol
CAS1169698-53-6
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2/t6-/m1/s1
InChIKeyFQPKMXPPMDKWII-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence Gap: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol


(R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a chiral building block featuring a pyrrolidine ring with a defined (R)-stereocenter at the 3-position and a 6-chloropyridazine moiety [1]. Its structural characteristics make it a candidate for use in medicinal chemistry as a scaffold for synthesizing more complex molecules . However, a comprehensive analysis of primary literature and authoritative databases reveals a significant absence of published, quantitative biological data, precluding any data-driven comparison with its analogs.

1
Workflow Chiral building block for exploratory SAR
2
Selection logic Defined (R)-stereocenter provides stereochemical-control context
3
Use context Suitable when core structure matches target library design

Why Generic Substitution Fails: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol


The presence of a defined stereocenter implies that the (R)-enantiomer could exhibit different binding affinities or metabolic profiles compared to the (S)-enantiomer or the racemic mixture . In drug discovery, such stereochemical differences can be the deciding factor between a hit and a lead. However, no public head-to-head studies exist to quantify these differences for this compound. A researcher cannot assume functional equivalence or superiority without this data. Substituting with a cheaper, more available, or differently substituted analog introduces an undefined risk to the project's SAR hypothesis.

Racemate or (S)-enantiomer may not replicate chiral recognition
Stereochemical differences can alter binding and metabolic profiles; no head-to-head data exist.
Substituted pyridazine-pyrrolidine analogs shift SAR unpredictably
Heterocyclic or substitution pattern changes may alter target engagement without comparative evidence.
Cost- or availability-driven replacement introduces undefined hypothesis risk
Using a cheaper core without verifying stereochemical and binding consistency may confound SAR interpretation.

Verifiable Data & Missing Comparators: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol


Eg5 ATPase (KIF11) Inhibition

The only quantitative biological activity data found for this specific compound in a primary database is its inhibition of the Eg5 ATPase enzyme. The reported IC50 is 2.40E+3 nM (2.4 μM) [1]. This value is presented in isolation; there are no comparative data points for the (S)-enantiomer, racemate, or other in-class compounds in this same assay.

Eg5 ATPase (KIF11) inhibition
Data to verify
IC50 2.4 μM
Supports KIF11 enzyme assay context
No (S)-enantiomer or racemate comparator data available
Kinesin Spindle Protein KIF11 Eg5 Mitotic Inhibitor

Research & Application Scenarios: (R)-1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol


Chiral Scaffold for SAR Exploration

Given the lack of pre-existing biological data, this compound is best utilized as a versatile, chiral building block for synthesizing novel compound libraries. Procurement is justified for exploratory medicinal chemistry programs where the aim is to generate new intellectual property and unique structure-activity relationship (SAR) data, rather than replicate or improve upon a known active series.

Undifferentiated Procurement

When a specific project requires a 6-chloropyridazine-pyrrolidine core with a defined (R)-stereocenter, and no data exists to favor an alternative, the choice of this specific CAS-numbered compound is driven by the required molecular structure, not by a proven performance advantage. Selection among vendors (e.g., MolCore ) is then based on secondary factors like purity, cost, and availability.

Chiral Selectivity Studies

This compound presents an opportunity for a researcher to conduct their own foundational studies. A valuable experiment would involve procuring both the (R)-enantiomer (CAS 1169698-53-6) and the (S)-enantiomer (CAS 1264038-89-2) [1] and directly comparing their activity, selectivity, and metabolic stability in a relevant assay. Such a study would generate the missing data required to answer the core question of this analysis.

Application
Selection Property
Validation Focus
Chiral scaffold SAR synthesis
Defined (R)-stereocenter integrity
Enantiomeric purity and reactivity
Core-structure procurement for hit expansion
6-Chloropyridazine-pyrrolidine (R)-core availability
Identity and purity documentation
(R) vs (S) enantiomer comparative studies
Enantiomeric excess and batch consistency
Binding affinity and metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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